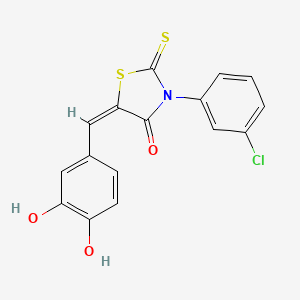![molecular formula C21H15N3O4 B5029733 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism, cell growth, and autophagy. BML-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
BML-275 works by inhibiting the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, a key regulator of cellular energy homeostasis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is activated in response to cellular stress, such as low energy levels, and helps to restore energy balance by promoting catabolic pathways and inhibiting anabolic pathways. BML-275 inhibits the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide by binding to the catalytic subunit of the enzyme, preventing its activation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, BML-275 has been shown to inhibit the activity of mTOR, a key regulator of cell growth and proliferation. BML-275 has also been shown to induce autophagy, a cellular process that helps to remove damaged or unwanted proteins and organelles. In addition, BML-275 has been shown to improve glucose uptake and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using BML-275 in lab experiments is its specificity for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide. BML-275 has been shown to inhibit the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide without affecting other kinases, making it a useful tool for studying the role of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide in cellular processes. However, one limitation of using BML-275 is its potential off-target effects. BML-275 has been shown to inhibit the activity of other enzymes, such as CK2 and PIM1, at high concentrations, which could confound experimental results.
Future Directions
There are several future directions for the study of BML-275. One area of research is the development of more potent and selective N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to BML-275 treatment in cancer patients. In addition, further studies are needed to determine the safety and efficacy of BML-275 in clinical trials for the treatment of cancer, diabetes, and inflammation.
Synthesis Methods
BML-275 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of 2-methyl-3-nitrobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base to yield BML-275.
Scientific Research Applications
BML-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BML-275 has been shown to inhibit the growth of cancer cells and induce apoptosis. BML-275 has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose uptake and insulin sensitivity in animal models. In addition, BML-275 has been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-16(5-4-7-18(13)24(26)27)20(25)22-15-11-9-14(10-12-15)21-23-17-6-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJRQOWEAKSHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid hydrobromide](/img/structure/B5029669.png)
![1-(3-chlorobenzyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5029671.png)
![3-allyl-5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029679.png)

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![5-ethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5029710.png)
![4-chloro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5029715.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B5029731.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B5029744.png)
